molecular formula C22H39BrS B1660751 2-Bromo-3-octadecylthiophene CAS No. 827343-18-0

2-Bromo-3-octadecylthiophene

Cat. No. B1660751
CAS RN: 827343-18-0
M. Wt: 415.5
InChI Key: RWTBCEZWUFMYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-3-octadecylthiophene” is an organic compound . It is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .


Synthesis Analysis

The synthesis of thiophene-based compounds like “2-Bromo-3-octadecylthiophene” often involves the use of nickel and palladium-based catalytic systems . For instance, the polymerization of 2-bromo-3-hexylthiophene was conducted using a nickel catalyst .


Molecular Structure Analysis

The molecular formula of “2-Bromo-3-octadecylthiophene” is C22H39BrS . Its molecular weight is 415.52g/mol .


Physical And Chemical Properties Analysis

“2-Bromo-3-octadecylthiophene” is a solid at 20 degrees Celsius . It has a melting point of 33.0 to 37.0 degrees Celsius . Its flash point is 229 degrees Celsius .

Scientific Research Applications

Organic Electronics

2-Bromo-3-octadecylthiophene: is utilized in the field of organic electronics due to its ability to improve the stability and charge transfer in electronic devices . It is particularly valuable in the development of organic field-effect transistors (OFETs), electroluminescent materials, semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The compound’s molecular structure allows for favorable π-π stacking, which enhances the compactness of the solid film and facilitates better charge transfer compared to carbon acenes .

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-3-octadecylthiophene may serve as a precursor or intermediate in the synthesis of various compounds. While specific applications in drug development are not widely reported, the compound’s structural features could potentially be exploited to create novel molecules with therapeutic properties. Its use in pharmaceutical research is likely exploratory, focusing on the synthesis of new compounds with potential biological activity .

Material Science

2-Bromo-3-octadecylthiophene: plays a role in material science, particularly in the development of new materials with semiconductor properties. Its long alkyl chain provides solubility and processability, which are crucial for the fabrication of materials used in electronics and optoelectronics . The compound’s inclusion in the synthesis of polymers and other materials could lead to advancements in the creation of flexible, durable, and efficient electronic components.

Chemical Synthesis

The compound is involved in chemical synthesis, where it can be used to create thiophene-based conjugated polymers. These polymers are significant for their electronic and optoelectronic applications2-Bromo-3-octadecylthiophene can undergo various forms of catalytic cross-coupling reactions, contributing to the synthesis of polymers with desirable properties such as high conductivity and chemosensitivity .

Agricultural Chemistry

While there is limited information on the direct use of 2-Bromo-3-octadecylthiophene in agricultural chemistry, thiophene derivatives are known to possess biological activity that could be beneficial in developing agrochemicals. Research in this area would likely focus on synthesizing new compounds from 2-Bromo-3-octadecylthiophene that could act as pesticides, herbicides, or growth regulators .

Environmental Applications

2-Bromo-3-octadecylthiophene: may find environmental applications in the synthesis of materials designed to interact with pollutants or facilitate environmental remediation. Its structural properties could be harnessed to create adsorbents or catalysts that help in the removal of contaminants from water or soil. However, specific environmental applications would require further research and development .

properties

IUPAC Name

2-bromo-3-octadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTBCEZWUFMYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740288
Record name 2-Bromo-3-octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-octadecylthiophene

CAS RN

827343-18-0
Record name 2-Bromo-3-octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-octadecylthiophene
Reactant of Route 2
2-Bromo-3-octadecylthiophene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-octadecylthiophene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-octadecylthiophene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-octadecylthiophene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-octadecylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.